molecular formula C7H4N2O2S B6247126 thieno[2,3-b]pyrazine-2-carboxylic acid CAS No. 1369094-28-9

thieno[2,3-b]pyrazine-2-carboxylic acid

Cat. No.: B6247126
CAS No.: 1369094-28-9
M. Wt: 180.19 g/mol
InChI Key: ZIZGEZXPIXBTLX-UHFFFAOYSA-N
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Description

Thieno[2,3-b]pyrazine-2-carboxylic acid is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyrazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thieno[2,3-b]pyrazine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiophene with diethyl oxalate to form the intermediate, which is then cyclized with hydrazine hydrate to yield the desired product . The reaction conditions often require refluxing in a suitable solvent such as ethanol or dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: Thieno[2,3-b]pyrazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, often using halogenating agents or nucleophiles like amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like primary amines.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of various substituted thieno[2,3-b]pyrazine derivatives.

Scientific Research Applications

Thieno[2,3-b]pyrazine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of thieno[2,3-b]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of key metabolic enzymes or signaling pathways relevant to disease processes .

Comparison with Similar Compounds

    Thieno[3,4-b]pyrazine: Another heterocyclic compound with a similar fused ring system but different substitution patterns.

    Thieno[2,3-b]pyridine: Contains a thiophene ring fused to a pyridine ring, differing in the nitrogen atom’s position.

Uniqueness: Thieno[2,3-b]pyrazine-2-carboxylic acid is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industrial contexts.

Properties

CAS No.

1369094-28-9

Molecular Formula

C7H4N2O2S

Molecular Weight

180.19 g/mol

IUPAC Name

thieno[2,3-b]pyrazine-2-carboxylic acid

InChI

InChI=1S/C7H4N2O2S/c10-7(11)5-3-8-6-4(9-5)1-2-12-6/h1-3H,(H,10,11)

InChI Key

ZIZGEZXPIXBTLX-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=NC=C(N=C21)C(=O)O

Purity

95

Origin of Product

United States

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